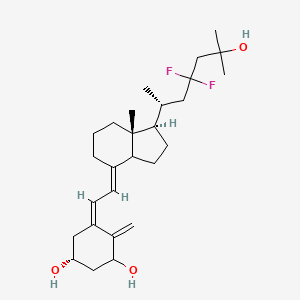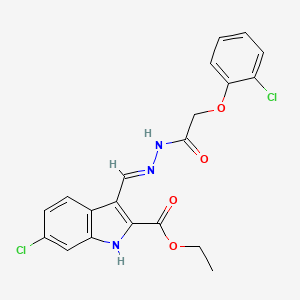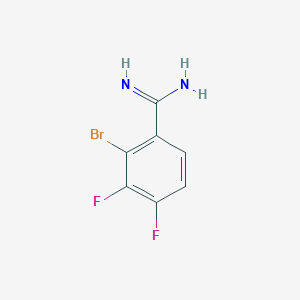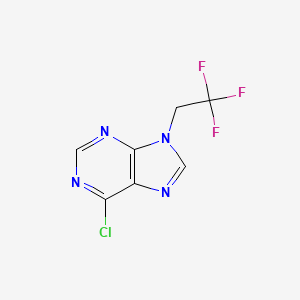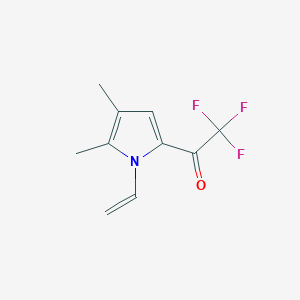
1-(4,5-Dimethyl-1-vinylpyrrol-2-yl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that features a pyrrole ring substituted with dimethyl and vinyl groups, and a trifluoroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Dimethyl and Vinyl Groups: The dimethyl and vinyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Trifluoroethanone Moiety: The trifluoroethanone group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Substituted pyrrole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms or as a ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone would depend on its specific application. For example, in medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrole ring can facilitate interactions with biological targets.
類似化合物との比較
Similar Compounds
1-(4,5-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone: Lacks the vinyl group, which may affect its reactivity and applications.
1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanol: The carbonyl group is reduced to an alcohol, which may alter its chemical properties and biological activity.
Uniqueness
1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is unique due to the presence of both the vinyl and trifluoromethyl groups, which can impart distinct chemical and biological properties
特性
CAS番号 |
65541-68-6 |
|---|---|
分子式 |
C10H10F3NO |
分子量 |
217.19 g/mol |
IUPAC名 |
1-(1-ethenyl-4,5-dimethylpyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H10F3NO/c1-4-14-7(3)6(2)5-8(14)9(15)10(11,12)13/h4-5H,1H2,2-3H3 |
InChIキー |
KCUCPZZHOHNDCN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1)C(=O)C(F)(F)F)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)
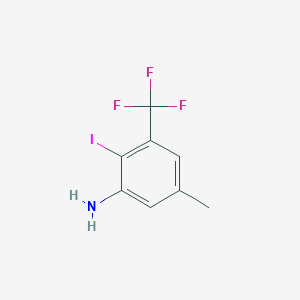

![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)
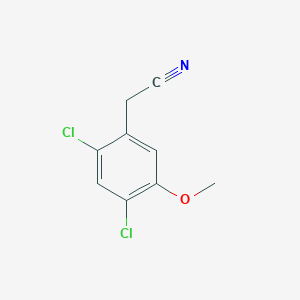
![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)


